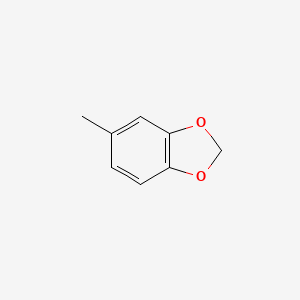

5-Methyl-1,3-benzodioxole

説明

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPODDMCSOYWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221641 | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-99-5 | |

| Record name | 5-Methyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7145-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N5CS5GH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Methyl 1,3 Benzodioxole and Derivatives

Regioselective Synthesis Strategies for the 5-Methyl Substitution Pattern

Achieving the specific 5-methyl substitution on the 1,3-benzodioxole (B145889) ring is a foundational step for many targeted syntheses. Regioselectivity is most directly controlled by the choice of starting material. The synthesis typically begins with a catechol already bearing the methyl group at the desired position (4-methylcatechol). The defining 1,3-benzodioxole ring is then formed via a methylenation reaction, for instance, through a base-catalyzed nucleophilic substitution using a methylenating agent like dichloromethane (B109758). This approach ensures the methyl group is locked into the 5-position of the final benzodioxole ring system. Further derivatization can then proceed from this key intermediate. The electronic properties of the methylenedioxy group tend to direct subsequent electrophilic aromatic substitutions to the 5- and 6-positions. smolecule.com

A key synthetic intermediate, α-Methyl-1,3-benzodioxole-5-propionic acid, can be prepared from its corresponding propanal precursor. The starting material, α-methyl-1,3-benzodioxole-5-propanal, also known as helional, undergoes oxidation to yield the desired carboxylic acid. worldresearchersassociations.com This transformation is effectively achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an appropriate medium. worldresearchersassociations.com The oxidation of the aldehyde functional group to a carboxylic acid is a critical step that enables further reactions, such as amide bond formation. worldresearchersassociations.com

For applications requiring high enantiomeric purity, the Mitsunobu reaction offers a powerful method for inverting the stereochemistry of chiral alcohol intermediates. researchgate.net This reaction proceeds with a clean inversion of the stereogenic center, making it invaluable in asymmetric synthesis. bertin-bioreagent.com In the synthesis of chiral building blocks, an intermediate such as (−)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate (B1210297) can be converted to its desired enantiomer. researchgate.net Following base-catalyzed methanolysis of the acetate, the resulting alcohol undergoes Mitsunobu inversion. This process significantly enhances the chiral purity, achieving an enantiomeric excess (e.e.) of up to 96% for the desired (S)-(+)-α-Methyl-1,3-benzodioxole-5-ethanol. researchgate.net

Biocatalytic methods provide an efficient route to chiral intermediates. Enzymatic resolution is particularly effective for separating enantiomers of racemic alcohols. The enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol using the lipase (B570770) Amano PS from Pseudomonas cepacia is a well-documented example. researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. Using vinyl acetate as the acyl donor, this resolution yields (S)-(+)-α-methyl-1,3-benzodioxole-5-ethanol and the corresponding acetylated derivative, (−)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate. researchgate.net This enzymatic step is a key part of a multi-step process to produce highly pure chiral compounds. researchgate.netgoogle.com

Table 1: Enantioselective Resolution and Purity Enhancement

| Step | Substrate | Reagent/Enzyme | Product(s) | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Acylation | (±)-α-methyl-1,3-benzodioxole-5-ethanol | Amano PS Lipase, Vinyl Acetate | (+)-5-ethanol & (-)-6-ethyl acetate | 53% & 44% | 80% & 96% | researchgate.net |

| Mitsunobu Inversion | Product from methanolysis of (-)-6-ethyl acetate | DEAD, PPh₃, p-nitrobenzoic acid | (+)-5-ethanol | 38% (overall, 4 steps) | 96% | researchgate.net |

Suzuki-Miyaura Coupling Reactions in the Derivatization of 1,3-Benzodioxole Compounds

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for forming carbon-carbon bonds, enabling extensive derivatization of the 1,3-benzodioxole core. worldresearchersassociations.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a halogenated benzodioxole (e.g., a bromo-derivative) with an organoboron compound, such as a boronic acid or ester. worldresearchersassociations.com The reaction is highly effective for synthesizing a wide range of biaryl and heterocycle-aryl structures, significantly expanding the chemical space accessible from simple benzodioxole precursors. worldresearchersassociations.com For instance, 1-((6-bromobenzo[d] worldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole can be coupled with various arylboronic acids to produce a library of new derivatives with yields ranging from 33% to 89%. worldresearchersassociations.com

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. worldresearchersassociations.comresearchgate.netresearchgate.net Optimization studies are crucial to maximize yield and purity. In the coupling of a bromo-benzodioxole derivative with phenylboronic acid, different palladium sources were tested. worldresearchersassociations.com It was found that PdCl₂(PPh₃)₂ was the most effective catalyst, providing a 55% yield, whereas Pd(PPh₃)₄ and Pd(OAc)₂ gave only trace amounts or no desired product, respectively. worldresearchersassociations.com The choice of solvent also played a critical role; dioxane was found to be superior to THF and acetonitrile (B52724), affording the highest yield (59%). worldresearchersassociations.comresearchgate.net The base is another key parameter, with inorganic bases like K₂CO₃ and Cs₂CO₃ often proving effective. worldresearchersassociations.comresearchgate.net

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Pd Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | Trace | worldresearchersassociations.com |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | No Reaction | worldresearchersassociations.com |

| 3 | Pd(dba)₂ | Dioxane | K₂CO₃ | <5 | worldresearchersassociations.com |

| 4 | PdCl₂(PPh₃)₂ | Dioxane | K₂CO₃ | 55 | worldresearchersassociations.com |

| 5 | PdCl₂(PPh₃)₂ | MeCN | K₂CO₃ | 30 | worldresearchersassociations.com |

| 6 | PdCl₂(PPh₃)₂ | Dioxane | Cs₂CO₃ | 59 | worldresearchersassociations.com |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for synthesizing complex heterocyclic derivatives. worldresearchersassociations.com This reaction is characterized by its reliability, high yields, and tolerance of various functional groups. A powerful strategy involves introducing an azide (B81097) functional group onto the benzodioxole scaffold, which can then be "clicked" with a terminal alkyne. For example, 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comdioxole can be synthesized and subsequently reacted with phenylacetylene. worldresearchersassociations.com In the presence of a copper(I) catalyst, this Huisgen 1,3-dipolar cycloaddition proceeds smoothly to afford the 1,4-regioisomer of the corresponding 1,2,3-triazole derivative in high yield (82%). worldresearchersassociations.com This triazole-linked benzodioxole can then serve as a substrate for further modifications, such as the aforementioned Suzuki-Miyaura coupling. worldresearchersassociations.com

Novel Synthetic Routes to 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (B1263459)

A notable synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole has been developed as a two-step process that is both straightforward and scalable for industrial applications. google.com This method provides an alternative to extraction from natural, and often rare, sources like Antrodia camphorata. google.com The synthesis begins with a Lewis acid-mediated demethylation of a tetramethoxytoluene precursor, followed by cyclization with a dihalomethane to form the benzodioxole ring. google.com

The initial step in the synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole involves the reaction of 2,3,4,5-tetramethoxytoluene (B1588417) with a Lewis acid. google.com This reaction is typically carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere like nitrogen. google.com A variety of Lewis acids can be employed in this step, including aluminum chloride (AlCl₃), boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), boron triiodide (BI₃), niobium pentachloride (NbCl₅), iron(III) chloride (FeCl₃), and lanthanide triflates. google.com For instance, when using aluminum chloride, it is added in portions to a solution of the tetramethoxytoluene, and the mixture is stirred at room temperature before being heated to approximately 40°C for at least 16 hours to yield 3,4-dihydroxy-2,5-dimethoxytoluene. google.com

| Lewis Acid Catalyst Options |

| Aluminum chloride (AlCl₃) |

| Boron trichloride (BCl₃) |

| Boron tribromide (BBr₃) |

| Boron triiodide (BI₃) |

| Niobium pentachloride (NbCl₅) |

| Iron(III) chloride (FeCl₃) |

| Lanthanide triflates |

This table showcases various Lewis acids that can be utilized in the synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole and its derivatives. google.com

The second step of the synthesis is the formation of the 1,3-benzodioxole ring. This is achieved by reacting the 3,4-dihydroxy-2,5-dimethoxytoluene intermediate with a dihalomethane. google.com This cyclization reaction can be performed using various dihalomethanes, such as dichloromethane (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), diiodomethane (B129776) (CH₂I₂), bromochloromethane (B122714) (CH₂BrCl), or bromoiodomethane (B1195271) (CH₂BrI). google.comresearchgate.net When bromochloromethane is used, the reaction is conducted in a high-polarity aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidinone (NMP). google.com This two-step process has been reported to produce 4,7-dimethoxy-5-methyl-1,3-benzodioxole with a yield of 69.8%. google.com

| Dihalomehane Reactants |

| Dichloromethane (CH₂Cl₂) |

| Dibromomethane (CH₂Br₂) |

| Diiodomethane (CH₂I₂) |

| Bromochloromethane (CH₂BrCl) |

| Bromoiodomethane (CH₂BrI) |

This table displays the dihalomethanes that can be used for the formation of the 1,3-benzodioxole ring. google.com

Synthetic Pathways for Polyfluorinated 1,3-Benzodioxole Derivatives

The synthesis of polyfluorinated 1,3-benzodioxole derivatives is of significant interest for applications in agrochemicals and pharmaceuticals. google.comnyxxb.cn These compounds are often synthesized from a chlorinated precursor, which then undergoes fluorination.

A common method for introducing fluorine into the benzodioxole ring system is through halogen exchange. google.com For example, 2,2-difluoro-1,3-benzodioxole (B44384) can be prepared by reacting 2,2-dichloro-1,3-benzodioxole (B1313652) with potassium fluoride (B91410) (KF). google.com The efficiency of this reaction is significantly improved by the presence of a catalyst, such as potassium hydrogen fluoride (KHF₂). google.com The reaction is typically carried out in a polar aprotic solvent like tetramethylene sulfone (sulfolane) or acetonitrile at temperatures ranging from 80 to 250°C. google.com The use of KHF₂ as a catalyst has been shown to increase the yield of 2,2-difluoro-1,3-benzodioxole dramatically. For instance, in one process, the yield was boosted from 2% without the catalyst to 95% with the addition of KHF₂.

An alternative approach involves the initial chlorination of 1,3-benzodioxole to form 2,2-dichloro-1,3-benzodioxole, which is then fluorinated. The chlorination can be achieved using reagents like phosphorus pentachloride (PCl₅) in a solvent such as toluene. The subsequent fluorination can be carried out using antimony trifluoride (SbF₃) in dioxane, yielding 2,2-difluoro-5-methyl-1,3-benzodioxole with yields between 75-85%.

| Fluorination Reaction Parameters | |

| Precursor | 2,2-dichloro-1,3-benzodioxole |

| Fluorinating Agent | Potassium fluoride (KF) |

| Catalyst | Potassium hydrogen fluoride (KHF₂) |

| Solvent | Tetramethylene sulfone (sulfolane) |

| Temperature | 140°C |

| Reaction Time | 8 hours |

| Conversion | 100% |

This table outlines the optimized conditions for the fluorination of 2,2-dichloro-1,3-benzodioxole to produce 2,2-difluoro-1,3-benzodioxole.

Stereoselective Synthesis of Enantiopure 5-Methyl-1,3-benzodioxole-Containing Molecules

The stereoselective synthesis of enantiopure molecules containing the this compound moiety is crucial for the development of chiral drugs. researchgate.net One approach to achieving high enantiomeric purity is through enzymatic resolution. researchgate.netgoogle.com

For example, the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol can be catalyzed by Amano PS lipase. researchgate.net Using vinyl acetate as the acyl donor at 50°C, this enzymatic reaction can furnish (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol with an 80% enantiomeric excess (e.e.) and a 53% yield, along with the corresponding acetyl derivative, (−)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate, in 44% yield and 96% e.e. researchgate.net The desired (+)-(S)-enantiomer can be obtained with a higher enantiomeric excess (96% e.e.) through a four-step process involving base-catalyzed methanolysis of the (−)-(R)-acetate, followed by a Mitsunobu inversion and subsequent methanolysis. researchgate.net

Another strategy for stereoselective synthesis involves the use of chiral catalysts in reactions like the addition of diethylzinc (B1219324) to aldehydes. mdpi.com While not directly applied to this compound in the provided research, this methodology highlights the potential for using chiral aminodiol derivatives as catalysts to produce enantiomerically enriched products. mdpi.com

Impurity Profiling and Control in this compound Synthesis

Impurity profiling is essential for ensuring the quality and safety of synthesized chemical compounds. ijrps.com In the synthesis of 1,3-benzodioxole and its derivatives, various impurities can arise from starting materials, intermediates, and side reactions. wiley.comresearchgate.net

For instance, in the synthesis of methylone, which involves a 1,3-benzodioxole intermediate, several organic impurities have been identified using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. wiley.comresearchgate.net When 1,3-benzodioxole is prepared from catechol, impurities such as 1,3-benzodioxole dimer and trimer, google.comdioxolo[4,5-b]oxanthrene, and various isomers of methylenebis-1,3-benzodioxole can be formed. researchgate.net

During subsequent reaction steps, such as Friedel-Crafts acylation, other impurities can be introduced. wiley.com For example, in the synthesis of 3,4-methylenedioxypropiophenone from 1,3-benzodioxole, impurities like (2-hydroxyphenyl) propanoate and [2-(chloromethoxy) phenyl] propanoate have been detected. wiley.com It is important to note that some impurities formed in the initial steps may be removed during subsequent purification or reaction stages. wiley.com This highlights the complexity of impurity profiling and the need for thorough analysis at each step of the synthesis to control the final product's purity. ijrps.com

Identification and Characterization of Synthetic Byproducts

The synthesis of this compound and its derivatives is a precise process where the formation of unintended substances, or byproducts, is a significant consideration. The nature and quantity of these byproducts are intrinsically linked to the chosen synthetic pathway, the purity of the starting materials, and the specific reaction conditions employed, such as temperature, pressure, and reaction time. un.org The presence of these impurities can affect the yield and purity of the final product, necessitating their identification, characterization, and removal.

In the synthesis of derivatives of 1,3-benzodioxole, various side reactions can lead to the formation of specific impurities. For example, during nitration reactions to produce nitro-substituted benzodioxoles, over-nitration can occur. This leads to the formation of dinitro derivatives as byproducts, which can be minimized by carefully controlling the concentration of the acid and the reaction temperature.

Electrochemical methods, a more modern approach for synthesizing derivatives, also present unique byproduct profiles. In the electrochemical synthesis of fluorinated orthoesters from this compound, applying an excessive electrical charge has been observed to result in the formation of the corresponding orthocarbonates as byproducts, which lowers the yield of the desired product. d-nb.info

The synthesis of more complex derivatives often involves multi-step processes where impurities can be generated at various stages. During the synthesis of a spiro[1,3-benzodioxole-2,4'-tetrahydrothiopyran] derivative, a significant impurity was isolated and identified. google.com A detailed investigation revealed that modifying the reaction conditions, specifically the solvent system and the base used, could suppress the formation of this byproduct to a minimum, significantly improving the isolated yield of the target molecule. google.com

Similarly, in the synthesis of Helional® (α-methyl-1,3-benzodioxole-5-propanal), a derivative used in the fragrance industry, certain routes are complicated by the self-condensation of propionaldehyde. researchgate.net This side reaction, along with subsequent reactions of the condensation product, creates byproducts that require extensive and costly purification steps to isolate the desired fragrance compound. researchgate.net

The characterization of these byproducts is crucial and is typically achieved using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the product and quantify the amount of impurities present. google.comgoogle.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable for elucidating the exact chemical structure of these unintended compounds. google.comnih.gov

The table below summarizes some of the identified byproducts in the synthesis of this compound derivatives.

| Synthetic Method/Derivative | Identified Byproduct(s) | Context of Formation | Analytical Techniques for Identification | Reference(s) |

| Nitration of 1,3-benzodioxole | Dinitro derivatives | Over-nitration occurs with excess nitrating agent or improper temperature control. | - | |

| Electrochemical fluorination of this compound | Orthocarbonates | Formed when excess electrical charge is applied during electrolysis. | - | d-nb.info |

| Synthesis of Helional® | Propionaldehyde self-condensation products | Side reactions of the starting material propionaldehyde. | - | researchgate.net |

| Synthesis of a spiro[1,3-benzodioxole-2,4'-tetrahydrothiopyran] derivative | Impurity of formula (XII) as described in the patent | Formed in significant amounts under specific reaction conditions (solvent/base). | HPLC, NMR | google.com |

Advanced Spectroscopic and Analytical Characterization Techniques in 5 Methyl 1,3 Benzodioxole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Methyl-1,3-benzodioxole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of this compound, the methyl protons (-CH₃) typically appear as a singlet at approximately 2.22 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) also produce a singlet, generally observed around 5.83-5.92 ppm. tandfonline.com The aromatic protons on the benzene (B151609) ring give rise to signals in the range of 6.58-6.78 ppm, with their specific chemical shifts and coupling patterns dependent on their positions relative to the methyl and dioxole substituents. tandfonline.comias.ac.in

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key signals include the methyl carbon, the methylene (B1212753) carbon of the dioxole ring (around 100.84 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. ias.ac.in For instance, in a related derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), the methyl carbon appears at 15.78 ppm, while the methylene carbon of the dioxole ring is at 101.32 ppm. google.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, providing definitive structural assignments, particularly for more complex analogs. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Related Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| This compound | |||

| -CH₃ | ~2.22 | ~15.5 | mdpi.com |

| -O-CH₂-O- | ~5.83-5.92 | ~100.8 | tandfonline.comias.ac.in |

| Aromatic-H | ~6.58-6.78 | 100-150 | tandfonline.comias.ac.in |

| 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | |||

| -CH₃ | 2.22 (s, 3H) | 15.78 | google.commdpi.com |

| -OCH₃ | 3.78 (s, 3H), 3.82 (s, 3H) | 56.2, 60.6 | mdpi.com |

| -O-CH₂-O- | 6.24 (s, 1H) | 101.32 | google.commdpi.com |

| Aromatic-H | - | 103.9-143.4 | mdpi.com |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. "s" denotes a singlet multiplicity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₈O₂, corresponding to a molecular weight of approximately 136.15 g/mol . nist.gov

Under electron ionization (EI), the molecule typically produces a prominent molecular ion peak (M⁺) at m/z 136. nist.gov The fragmentation of this ion provides valuable structural information. Common fragmentation pathways involve the loss of a methyl group (CH₃) to yield a fragment at m/z 121, or cleavage of the dioxole ring. For instance, the loss of formaldehyde (B43269) (CH₂O) from the molecular ion can lead to a fragment ion. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com For example, in the analysis of a derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, HRESIMS showed a protonated molecule [M+H]⁺ at m/z 261.1123, which corresponds to the molecular formula C₁₅H₁₆O₄. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze complex mixtures and identify impurities. wiley.comresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Mode | m/z Value | Assignment | Reference |

|---|---|---|---|---|

| This compound | EI | 136 | Molecular Ion (M⁺) | nist.gov |

| EI | 135 | [M-H]⁺ | ias.ac.in | |

| 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | ESI | 197 | [M+H]⁺ | google.comresearchgate.net |

| ESI-MS/MS | 139 | Fragment Ion | researchgate.net |

Note: m/z values are for the most abundant isotope.

Vibrational Spectroscopy: FTIR and Raman Investigations

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. orientjchem.org The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the dioxole ring are expected in the regions of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. orientjchem.orgscispace.com For instance, in 5-nitro-1,3-benzodioxole (B1580859), these bands are assigned around 1224 cm⁻¹ and 1036-1027 cm⁻¹, respectively. orientjchem.orgscispace.com The CH₂ group of the dioxole ring also gives rise to characteristic scissoring, wagging, twisting, and rocking vibrations. orientjchem.org

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis.

Each vibrational mode observed in the FTIR and Raman spectra can be correlated to specific bonds or functional groups within the this compound molecule. libretexts.org

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring. orientjchem.org

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region.

C=C Stretching: Vibrations associated with the aromatic ring's carbon-carbon double bonds are typically found in the 1640–1250 cm⁻¹ range. orientjchem.org

C-O-C Stretching: The dioxole ring's ether linkages produce strong bands, with the asymmetric stretch around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. orientjchem.orgscispace.com

CH₂ Vibrations: The methylene group in the dioxole ring has several distinct modes: scissoring (~1489 cm⁻¹), wagging (~1378 cm⁻¹), twisting (~1115 cm⁻¹), and rocking (~907 cm⁻¹), as seen in studies of related benzodioxoles. orientjchem.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and aid in the assignment of experimental spectra. orientjchem.orgscispace.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Benzodioxole Derivatives

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3119 | - | υ(C-H) | orientjchem.org |

| CH₂ Scissoring | 1489 | - | δ(CH₂) | orientjchem.org |

| CH₂ Wagging | - | 1378 | ω(CH₂) | orientjchem.org |

| C-O-C Asymmetric Stretch | 1224 | - | υₐₛ(C-O-C) | orientjchem.orgscispace.com |

| CH₂ Twisting | 1115 | - | t(CH₂) | orientjchem.org |

| C-O-C Symmetric Stretch | 1036 | 1028 | υₛ(C-O-C) | orientjchem.orgscispace.com |

Data is based on the analysis of 5-nitro-1,3-benzodioxole.

X-ray Diffraction for Crystalline Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound and its derivatives. This technique provides accurate bond lengths, bond angles, and conformational details.

For the parent 1,3-benzodioxole (B145889), studies have shown that the molecule is non-planar in its ground state. The five-membered dioxole ring is puckered, while the benzene ring remains planar. orientjchem.orgscispace.com In more complex derivatives, X-ray analysis confirms the relative configurations of stereocenters and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. iucr.orgresearchgate.net For example, in a derivative containing a 1,3-benzodioxole moiety, the dioxole ring fused to the benzene ring was found to adopt a flattened envelope conformation. iucr.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

These techniques separate the target compound from impurities and byproducts based on differential partitioning between a stationary phase and a mobile phase. wiley.comresearchgate.net The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Developing and validating HPLC methods is crucial for the reliable quantification and purity control of this compound. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength.

A common approach for this compound is reverse-phase (RP) HPLC. sielc.com A typical RP-HPLC method might use a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov For applications requiring subsequent analysis by mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Method validation ensures that the analytical procedure is accurate, precise, linear, and robust. For a derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, a validated LC-MS/MS method demonstrated good linearity (R² > 0.997), with low intra- and inter-day precision (less than 1.97% and 2.53%, respectively) and high recovery rates (87.55%–95.41%). researchgate.netakjournals.com Such validated methods are essential for quality control in research and potential commercial applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an indispensable tool in the analysis of this compound and related substances found in complex matrices. nih.govphcogj.com The technique is particularly well-suited for analyzing essential oils, extracts from natural products, and chemical synthesis reaction mixtures where benzodioxole derivatives may be present. nih.govresearchgate.netacademicjournals.org

Detailed Research Findings

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the mixture's components are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The retention time (RT), the time it takes for a compound to pass through the GC column, is a characteristic property under a specific set of analytical conditions. For this compound, also known as 3,4-(Methylenedioxy)toluene, a specific retention time of 9.02 minutes has been reported using a TG-1MS column with a defined temperature program. industry.gov.au The use of different columns, such as the dimethylpolysiloxane stationary phase (e.g., Rtx-1), is also common for analyzing related methylenedioxy compounds. nih.govojp.gov

The table below outlines typical instrumental parameters for the GC-MS analysis of this compound. industry.gov.au

Table 1: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | TG-1MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Split Ratio | 20:1 |

| Oven Program | Initial 60 °C (hold 1 min), ramp 5 °C/min to 150 °C, then 30 °C/min to 300 °C (hold 3 min) |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-600 Da |

Upon entering the mass spectrometer, this compound undergoes electron ionization, resulting in a molecular ion ([M]⁺) and a series of characteristic fragment ions. The mass spectrum provides a structural fingerprint of the molecule. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 136.1. However, the most intense peak in the spectrum, known as the base peak, is often a stable fragment ion. For this compound, the base peak is observed at m/z 135, corresponding to the loss of a single hydrogen atom ([M-H]⁺). industry.gov.au This fragmentation is a common feature for methyl-substituted aromatic rings.

Other significant fragments provide further structural information. The cleavage of the methylenedioxy ring, a characteristic fragmentation pathway for this class of compounds, can lead to specific ions. core.ac.uk The major fragments observed in the mass spectrum of this compound are detailed in the table below. industry.gov.au

Table 2: Major Mass Spectral Fragments for this compound

| m/z (Mass/Charge) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 135 | 100 | [M-H]⁺ |

| 78 | 21 | C₆H₆⁺ (Benzene cation) |

| 77 | 20 | C₆H₅⁺ (Phenyl cation) |

| 52 | 10 | C₄H₄⁺ |

GC-MS has been instrumental in identifying various benzodioxole derivatives in diverse samples. For instance, studies on polyherbal extracts have identified compounds such as 1,3-Benzodioxole, 5-(2-propenyl)- (a safrole isomer) and 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. nih.gov In the analysis of essential oils, GC-MS has been used to detect 5-(2-Propenyl)-1,3-benzodioxole as a component in Sri Lankan nutmeg. researchgate.net Furthermore, advanced methods like two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) have been employed to create detailed volatile profiles of complex samples, successfully identifying reaction intermediates such as 1,3-benzodioxole-5-MeOH in forensic studies. mdpi.com These applications highlight the power and versatility of GC-MS in the structural elucidation and profiling of this compound and its analogues.

Computational Chemistry and Theoretical Studies of 5 Methyl 1,3 Benzodioxole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical behavior of molecules. These methods have been applied to 1,3-benzodioxole (B145889) derivatives to elucidate their molecular properties and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations have been employed to investigate the molecular structure and electronic features of various 1,3-benzodioxole derivatives. For instance, studies on related compounds have utilized DFT at the B3LYP/6-311+G level to explore molecular conformations, revealing non-planar structures. mdpi.com Such calculations are also used to determine key electronic parameters that govern reactivity.

Theoretical investigations on similar structures, like 5-nitro-1,3-benzodioxole (B1580859), have used DFT to analyze vibrational spectra (FTIR and FT-Raman). orientjchem.orgscispace.com These studies find good agreement between experimental frequencies and those calculated using methods like B3LYP, after applying appropriate scaling factors. orientjchem.orgscispace.com The predicted infrared intensities and Raman activities further aid in the detailed assignment of vibrational modes. orientjchem.orgscispace.com

Semiempirical methods, which are simplified versions of Hartree-Fock theory incorporating empirical parameters, offer a faster yet effective means to predict electronic structures. uni-muenchen.de Methods such as AM1, PM3, MNDO, MINDO/3, and INDO have been applied to study 1,3-benzodioxole derivatives, particularly in the context of their potential as corrosion inhibitors. journament.comresearchgate.net These calculations determine several quantum chemical parameters that correlate with the molecule's protective efficiency. journament.comresearchgate.net

Key parameters obtained from these semiempirical studies include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Pertains to the electron-accepting ability of the molecule.

Energy Gap (ΔE_g): The difference between E_LUMO and E_HOMO, which is an indicator of molecular stability and reactivity. journament.com

Mulliken Charges: Describe the partial atomic charges within the molecule, indicating sites prone to electrophilic or nucleophilic attack. journament.com

These methods, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation or simpler schemes, provide valuable qualitative and quantitative insights into the electronic landscape of these molecules. uni-muenchen.dempg.de

Table 1: Overview of Semiempirical Methods and Their Basis

| Method | Full Name | Underlying Approximation |

|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap | NDDO |

| AM1 | Austin Model 1 | NDDO |

| PM3 | Parametric Model number 3 | NDDO |

| INDO | Intermediate Neglect of Differential Overlap | INDO |

| MINDO/3 | Modified Intermediate Neglect of Differential Overlap, version 3 | INDO |

This table is based on information from various sources. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov This approach is predicated on the principle that the structural or physicochemical properties of a molecule determine its biological effects. nih.gov

For derivatives of 1,3-benzodioxole, QSAR studies have been conducted to predict their efficacy in specific applications, such as corrosion inhibition. journament.comresearchgate.net In these studies, various molecular descriptors calculated through computational methods are correlated with experimentally determined activities. journament.comresearchgate.net Important descriptors in QSAR models for benzodioxole derivatives include: journament.com

Hydrophobicity (LogP): Measures the lipophilicity of the compound.

Surface Area (S.A): The total surface area of the molecule.

Polarization (P): The ease with which the electron cloud can be distorted.

Hydration Energy (E_Hyd): The energy released when a molecule is hydrated.

By developing robust QSAR models, it becomes possible to predict the biological activity of new, unsynthesized compounds, thereby guiding the design and optimization of molecules with desired properties and reducing the need for extensive experimental screening. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at the atomic level. nih.gov

While specific docking studies for 5-Methyl-1,3-benzodioxole are not extensively detailed in the provided context, the methodology has been widely applied to its derivatives to explore their potential biological activities. For example, derivatives of 1,3-benzodioxole have been docked into the binding pockets of proteins to assess their inhibitory potential. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com The binding energy, often calculated as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity. nih.gov Such computational tools allow for the virtual screening of compound libraries to identify potential hits for further experimental validation. nih.gov

Conformational Analysis of the 1,3-Benzodioxole Ring System

The three-dimensional shape or conformation of a molecule is critical to its function and reactivity. The 1,3-benzodioxole ring system is not planar. orientjchem.orgscispace.com Computational and experimental studies have shown that it adopts a non-planar, puckered conformation. orientjchem.org

Specifically, the five-membered dioxole ring fused to the benzene (B151609) ring typically exhibits an envelope or a flattened envelope form. nih.govgrafiati.com In this conformation, one of the atoms of the five-membered ring deviates from the plane formed by the other four. nih.gov For instance, in some crystal structures of benzodioxole derivatives, the carbon atom situated between the two oxygen atoms (the methylene (B1212753) bridge) acts as the "flap" of the envelope. nih.gov This puckering is influenced by factors such as the anomeric effect, which involves hyperconjugative interactions between oxygen lone pairs and anti-bonding orbitals. The fusion to the aromatic benzene ring, however, can suppress the anomeric effect compared to a simple 1,3-dioxole (B15492876) ring. The specific substituents on the benzodioxole framework can further influence the precise geometry and conformational preferences of the ring system.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. The vibrational frequencies (FTIR and FT-Raman) of 1,3-benzodioxole derivatives have been calculated theoretically. orientjchem.org

For example, in a study on 5-nitro-1,3-benzodioxole, DFT calculations were used to predict the vibrational wavenumbers. orientjchem.orgscispace.com The calculated values showed good agreement with the experimental spectra, allowing for a detailed assignment of the various vibrational modes, including: orientjchem.org

C-H and C=C-C vibrations of the aromatic ring.

Asymmetric and symmetric stretching vibrations of the C-O-C group in the dioxole ring.

Vibrational modes of the CH2 group (scissoring, wagging, twisting, and rocking).

Such computational predictions are invaluable for interpreting complex experimental spectra and confirming the molecular structure of synthesized compounds. uantwerpen.be

Mechanistic Studies of 5 Methyl 1,3 Benzodioxole in Biological Systems

Investigation of Enzyme-Substrate Interactions and Inhibition Mechanisms

The structural features of 5-Methyl-1,3-benzodioxole and its analogs facilitate their interaction with a range of enzymes, leading to modulation of their catalytic activities. These interactions are pivotal in understanding the compound's biological effects.

Cytochrome P450 Enzyme Modulation

Derivatives of 1,3-benzodioxole (B145889) have been shown to modulate the activity of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds. In a study involving male C57BL/6 mice, three benzodioxole compounds, 5-t-butyl-1,3-benzodioxole (t-BBD), 5-n-butyl-1,3-benzodioxole (n-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD), were investigated for their effects on CYP isozymes. The results indicated that these compounds differentially regulate CYP1A1, CYP1A2, and CYP2B10.

Treatment with these compounds led to an increase in the protein and mRNA levels of CYP1A2 in the liver of the mice. Furthermore, t-BBD was also found to induce the protein and mRNA for CYP2B10. However, none of the tested benzodioxole compounds detectably induced CYP1A1.

In vitro enzyme inhibition assays revealed that n-BBD was a more potent inhibitor of ethoxyresorufin O-deethylation (EROD) and acetanilide (B955) hydroxylation (Acet-OH) activities compared to o-BBD or t-BBD. Conversely, pentoxyresorufin (B137128) O-dealkylation (PROD) activity was inhibited to a similar extent by all three compounds. Microsomes from mice treated with t-BBD exhibited the highest PROD activity, while those from o-BBD treated mice showed slightly elevated EROD, benzo[a]pyrene (B130552) hydroxylation (BaP-OH), and Acet-OH activities.

| Compound | Effect on CYP1A1 | Effect on CYP1A2 | Effect on CYP2B10 | Primary In Vitro Inhibition |

|---|---|---|---|---|

| 5-t-butyl-1,3-benzodioxole (t-BBD) | No detectable induction | Increased protein and mRNA | Increased protein and mRNA | Even inhibition of PROD |

| 5-n-butyl-1,3-benzodioxole (n-BBD) | No detectable induction | Increased protein and mRNA | - | EROD and Acet-OH |

| 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) | No detectable induction | Increased protein and mRNA | - | Even inhibition of PROD |

Peroxygenase and Peroxidase Substrate Activity

While direct studies on this compound as a substrate for peroxygenases and peroxidases are limited, research on a closely related compound, 5-nitro-1,3-benzodioxole (B1580859) (NBD), provides insights into the potential interactions of the benzodioxole ring system with these enzymes. Fungal unspecific peroxygenases (UPOs) are known to catalyze a wide range of oxyfunctionalization reactions. nih.govnih.gov

In several studies, NBD has been utilized as a model substrate to screen for peroxygenase activity. The hydroxylation of NBD leads to the formation of 4-nitrocatechol, a chromophore that facilitates colorimetric screening assays. nih.gov This indicates that the 1,3-benzodioxole moiety can be recognized and acted upon by the active site of these enzymes. Protein engineering studies on UPOs have used NBD to screen for variants with enhanced activity, demonstrating that modifications to the enzyme's active site can improve the catalytic efficiency towards this class of substrates. nih.gov

Cellular Pathway Modulation by this compound Derivatives

Derivatives of this compound have been found to modulate critical cellular signaling pathways, highlighting their potential to influence cellular processes such as inflammation and apoptosis.

NF-κB Signaling Pathway Suppression

A significant area of investigation has been the effect of this compound derivatives on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. One such derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), isolated from the mycelia of Antrodia camphorata, has demonstrated potent anti-inflammatory effects. nih.gov

In a study using RAW264.7 macrophage cells, DMB was shown to significantly decrease the lipopolysaccharide (LPS)-induced production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, DMB suppressed the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov Mechanistically, DMB was found to inhibit the LPS-induced nuclear translocation of NF-κB. This inhibition was associated with a reduction in the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. nih.gov The study also noted that DMB markedly inhibited the protein expression of Toll-like receptor 4 (TLR4), an upstream receptor in the LPS signaling cascade. nih.gov

Induction of Heme Oxygenase-1 (HO-1) Expression

In addition to suppressing pro-inflammatory pathways, derivatives of this compound have been shown to induce the expression of cytoprotective enzymes. The same study that demonstrated the NF-κB inhibitory effects of 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) also found that it significantly increased the expression of Heme Oxygenase-1 (HO-1) in RAW264.7 cells. nih.gov

HO-1 is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. The induction of HO-1 by DMB suggests a dual mechanism for its anti-inflammatory effects: the suppression of pro-inflammatory signaling and the enhancement of cellular antioxidant responses. The importance of HO-1 in this context was further confirmed by the use of hemin, an HO-1 enhancer, which also attenuated the LPS-induced production of pro-inflammatory molecules and the expression of iNOS and TLR4 proteins. nih.gov

Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a critical mechanism for the removal of damaged or cancerous cells. Studies on compounds structurally related to this compound have demonstrated their ability to trigger this process in cancer cell lines.

A study on the lichen Parmotrema tinctorum identified 5-methyl-1,3-benzenediol and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate, as bioactive components with potent apoptotic effects. Treatment of various cancer cell lines with a purified fraction containing these compounds resulted in a significant reduction in cell viability, with IC50 values ranging from 1.2 to 12.8 µg/ml. The induction of apoptosis was confirmed by the activation of the caspase cascade, leading to an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle.

In another line of research, 1,3-benzodioxole derivatives were conjugated with arsenical precursors. These fabricated arsenicals demonstrated enhanced anti-proliferative activity by inhibiting the thioredoxin system, which in turn induced oxidative stress and initiated apoptosis both in vitro and in vivo. The apoptotic mechanism was further elucidated, showing that mitochondrial dysfunction, evidenced by the release of cytochrome c into the cytosol, led to the activation of caspase-3.

| Derivative | Cellular Pathway | Key Mechanistic Findings | Cellular Model |

|---|---|---|---|

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) | NF-κB Signaling Pathway | Suppressed nuclear translocation of NF-κB; Decreased phosphorylation and degradation of IκB-α; Inhibited TLR4 expression. nih.gov | RAW264.7 macrophages nih.gov |

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) | Heme Oxygenase-1 (HO-1) Expression | Significantly increased HO-1 expression, contributing to anti-inflammatory effects. nih.gov | RAW264.7 macrophages nih.gov |

| 5-methyl-1,3-benzenediol and its derivative | Apoptosis Induction | Activated the caspase cascade; Caused accumulation of cells in the Sub-G1 phase. | Cancer cell lines |

| 1,3-benzodioxole-arsenical conjugates | Apoptosis Induction | Inhibited the thioredoxin system; Induced oxidative stress; Caused mitochondrial dysfunction and caspase-3 activation. | In vitro and in vivo models |

Modulation of Lipid Metabolism Pathways

Derivatives of the 1,3-benzodioxole scaffold have been investigated for their potential to modulate lipid metabolism, showing promise as hypolipidemic agents. A study focusing on a series of 1,3-benzodioxole-based fibrate derivatives identified a lead compound with significant anti-hyperlipidemia activity, even greater than the positive control drug, fenofibrate (B1672516). nih.gov

In preclinical models using mice with high-fat diet (HFD)-induced hyperlipidemia, administration of this benzodioxole derivative led to a marked reduction in key plasma lipids. nih.gov The observed effects included a significant decrease in triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov

Mechanistically, the hypolipidemic effect was linked to the regulation of gene expression involved in lipid metabolism. It was found that the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) was up-regulated in the liver tissues of the mice treated with the benzodioxole derivative. nih.gov PPAR-α is a critical transcription factor that plays a central role in orchestrating the metabolism of lipids, particularly by controlling the genes involved in fatty acid oxidation. Histopathological examination further supported these findings, showing that the compound improved hepatic lipid accumulation. nih.gov

Table 1: Effects of a 1,3-Benzodioxole Derivative on Plasma Lipids in HFD-Induced Hyperlipidemic Mice

| Parameter | Effect Observed | Mechanism Implicated |

|---|---|---|

| Triglycerides (TG) | Significant Reduction | Upregulation of PPAR-α |

| Total Cholesterol (TC) | Significant Reduction | Upregulation of PPAR-α |

| Low-Density Lipoprotein (LDL-C) | Significant Reduction | Upregulation of PPAR-α |

This table summarizes the reported effects of a lead 1,3-benzodioxole-based fibrate derivative on lipid parameters.

Receptor Agonism/Antagonism Studies

The 1,3-benzodioxole structure is a key component in molecules designed to interact with specific biological receptors. Research has particularly highlighted its role in the development of agonists for plant hormone receptors, demonstrating the versatility of this chemical scaffold.

Derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants, playing a significant role in promoting root growth. A series of synthesized N-(benzo[d] nih.govenamine.netdioxol-5-yl)-2-(one-benzylthio) acetamides were developed and tested for their auxin-like activity.

One particular derivative, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govenamine.netchemicalbook.com Bioassays revealed that this compound exhibited excellent root growth-promoting activity, significantly exceeding that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govenamine.netchemicalbook.com Specifically, at a concentration of 5 μM, K-10 increased primary root elongation in rice by 65.1%, whereas NAA showed an inhibitory effect at a comparable concentration. nih.govenamine.net

Further investigation into the mechanism confirmed that K-10's effects were mediated through the canonical auxin signaling pathway. Studies using auxin-related mutants confirmed that the compound's physiological functions were auxin-like and that it was specifically recognized by the TIR1 receptor. nih.govenamine.netchemicalbook.com Molecular docking analysis provided a structural basis for this activity, revealing that the benzodioxole derivative had a stronger binding ability with the TIR1 receptor than NAA. nih.govchemicalbook.com This enhanced binding is believed to underlie its potent agonist activity.

Transcriptomic and Proteomic Analysis in Response to this compound Exposure

To understand the global cellular response to benzodioxole derivatives, transcriptomic analyses have been employed. These studies analyze the expression levels of thousands of genes simultaneously, providing a comprehensive picture of the molecular pathways affected by the compound.

In line with its function as an auxin receptor agonist, transcriptome analysis of plant tissues treated with the potent 1,3-benzodioxole derivative K-10 showed a significant overlap with the transcriptional response induced by natural auxin. nih.govchemicalbook.com This confirms that the compound triggers the classic auxin signaling cascade at the gene expression level. A key finding from this analysis was the down-regulation of genes known to be inhibitors of root growth. nih.govchemicalbook.com This repressive effect on inhibitory pathways provides a clear molecular explanation for the observed phenotype of enhanced root elongation and development.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, as they seek to identify the key structural features of a molecule that are responsible for its biological activity. For the 1,3-benzodioxole scaffold, SAR studies have been crucial in optimizing its function for different biological targets.

In the context of developing auxin receptor agonists, a series of 22 different N-(benzo[d] nih.govenamine.netdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated. nih.govenamine.netchemicalbook.com This systematic modification of the chemical structure allowed researchers to identify the optimal substitutions for promoting root growth. The analysis of this series of compounds led to the identification of K-10, which possessed substitutions that conferred a significantly stronger binding affinity for the TIR1 receptor and, consequently, superior biological activity compared to the other 21 derivatives. nih.govchemicalbook.com

Separately, a comprehensive SAR investigation was conducted on a series of small molecules, including benzodioxole analogs, to discover activators of the cardiac Ca2+ pump SERCA2a, a promising therapeutic target for heart failure. This study systematically explored modifications to three different regions of the molecular scaffold. The effort produced a large collection of SERCA2a modulators and identified several benzodioxole analogs as potent activators, capable of increasing the enzyme's ATPase activity by approximately 57%. These findings establish a framework for developing next-generation therapies and highlight the key structural features of the benzodioxole scaffold that drive SERCA2a activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(benzo[d] nih.govenamine.netdioxol-5-yl)-2-(one-benzylthio) acetamides |

| 1-naphthylacetic acid (NAA) |

| Fenofibrate |

| Triglycerides |

| Total Cholesterol |

Environmental Fate and Ecotoxicological Research on 5 Methyl 1,3 Benzodioxole

Environmental Monitoring and Detection in Aquatic Systems

There is no available data from environmental monitoring studies detailing the presence or concentration of 5-Methyl-1,3-benzodioxole in aquatic systems such as rivers, lakes, or wastewater. Its detection in the environment has not been documented in the reviewed scientific literature.

Degradation Pathways in Environmental Matrices

Specific degradation pathways for this compound in environmental matrices like water, soil, or sediment have not been experimentally determined. While the EPA notes that biodegradation predictions are available, the specific metabolic routes and the rate of degradation under various environmental conditions remain uncharacterized. epa.gov

No dedicated studies on the photolytic breakdown of this compound under environmental conditions were found. The potential for degradation by sunlight in aquatic environments or the atmosphere has not been investigated, and consequently, its environmental persistence in the presence of light is unknown.

Ecotoxicity Assessments in Aquatic Organisms

There is a lack of ecotoxicity data for this compound. epa.gov Assessments of its potential to cause harm to aquatic life have not been published.

No studies documenting the acute or chronic toxicity of this compound to any aquatic organisms, including invertebrates like Daphnia or various fish species, are available. The EPA's chemical data summary explicitly confirms that no acute or chronic toxicity data has been reported. epa.gov Therefore, key toxicity metrics such as LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) have not been established.

Summary of Available Ecotoxicity Data

| Endpoint | Test Organism | Result | Reference |

|---|---|---|---|

| Acute Toxicity | Fish, Aquatic Invertebrates | No Data Available | epa.gov |

| Chronic Toxicity | Fish, Aquatic Invertebrates | No Data Available | epa.gov |

Bioaccumulation Potential in Biological Systems

While no experimental bioaccumulation studies have been conducted, predictions based on the compound's physicochemical properties are available from the EPA. epa.gov The octanol-water partition coefficient (logKow) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. A low logKow value generally suggests a lower potential for bioaccumulation. Similarly, the Bioconcentration Factor (BCF) predicts the extent to which a chemical's concentration in an organism will exceed its concentration in the surrounding water. The predicted values for this compound suggest a low potential for bioaccumulation, although the EPA notes that no definitive bioaccumulation risk information is available. epa.gov

Predicted Physicochemical Properties Related to Bioaccumulation

| Parameter | Predicted Value | Implication for Bioaccumulation | Reference |

|---|---|---|---|

| logKow | 1.75 | Low Potential | epa.gov |

| log(BCF) | 0.99 | Low Potential | epa.gov |

Assessment of Environmental Risk and Regulatory Implications

A formal environmental risk assessment for this compound has not been established due to the absence of ecotoxicity and environmental exposure data. Key quantitative risk assessment values, which are used to set regulatory limits and guidelines, are not available. The EPA reports that there are no values for the Integrated Risk Information System (IRIS), Provisional Peer-Reviewed Toxicity Values (PPRTV), or Regional Screening Levels (RSLs). epa.gov Furthermore, no water quality standards or acute air quality values have been developed for this compound. epa.gov The methodology for conducting an environmental risk assessment for chemical substances often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC); however, without exposure and effects data, this analysis cannot be performed for this compound. researchgate.net

5 Methyl 1,3 Benzodioxole As a Privileged Scaffold in Medicinal and Agricultural Chemistry

Design and Synthesis of Novel Pharmacological Agents Utilizing the 5-Methyl-1,3-benzodioxole Motif

The 1,3-benzodioxole (B145889) ring system is a key structural feature in many pharmaceuticals and bioactive compounds wikipedia.org. The fusion of a benzene (B151609) ring with a dioxole ring creates a stable, electron-rich aromatic system that can be readily functionalized, allowing for the synthesis of diverse molecular architectures chemicalbook.com. This versatility has been exploited by medicinal chemists to develop new therapeutic agents targeting a variety of diseases.

The this compound scaffold has been incorporated into molecules designed to exhibit anti-inflammatory properties. Research has demonstrated that derivatives of this compound can modulate key inflammatory pathways.

One significant derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), isolated from the mycelia of Antrodia camphorata, has shown considerable anti-inflammatory potential nih.gov. In studies using RAW264.7 macrophage cells, DMB was found to significantly decrease the production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) that were induced by lipopolysaccharides (LPS) nih.gov. Furthermore, DMB suppressed the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner nih.gov. The mechanism of action involves the suppression of the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response nih.gov.

Table 1: Anti-inflammatory Activity of a this compound Derivative

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) | LPS-induced RAW264.7 cells | Decreased production of NO, IL-1β, TNF-α. Suppressed protein levels of iNOS and COX-2. | Suppression of NF-κB nuclear translocation. nih.gov |

The 1,3-benzodioxole scaffold is a component of various compounds investigated for their anticancer properties. By conjugating this motif with other chemical entities, researchers have developed novel agents with potent anti-proliferative activity.

In one approach, the 1,3-benzodioxole ring and its metabolic derivatives were conjugated with arsenical precursors to create organic arsenicals nih.gov. These synthesized compounds demonstrated strong inhibition of the thioredoxin (Trx) system, which is often up-regulated in cancer cells nih.gov. The resulting organic arsenicals exhibited broad-spectrum anti-proliferative effects against several cancer cell lines while showing significantly less inhibition against normal cell lines nih.gov. For instance, a series of 1,3-benzodioxoles was synthesized and evaluated for in vitro antitumor activity, with some compounds showing significant growth inhibitory effects on numerous human tumor cell lines researchgate.net.

Another study synthesized a series of novel benzodioxole derivatives and evaluated them as inhibitors of cyclooxygenase (COX) and as cytotoxic agents nih.gov. The research highlights the potential of this scaffold in developing agents that can target pathways relevant to both inflammation and cancer.

Table 2: In Vitro Anticancer Activity of Selected 1,3-Benzodioxole Derivatives

| Compound Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Organic Arsenicals with 1,3-benzodioxole | Various human cancer cell lines (e.g., HL-60) | Exhibited broad-spectrum anti-proliferative efficiency. nih.gov |

| Substituted 1,3-benzodioxoles | 52 human tumor cell lines | Showed significant growth inhibitory activity. researchgate.net |

Derivatives of 1,3-benzodioxole have been designed and synthesized as potential agents for treating hyperlipidemia. By combining the benzodioxole scaffold with structural features of existing anti-hyperlipidemic drugs, novel compounds with enhanced activity have been developed.

A series of 1,3-benzodioxole-based fibrate derivatives were designed, synthesized, and evaluated for their ability to lower lipid levels nih.gov. In a hyperlipidemia mouse model induced by Triton WR-1339, one particular compound (compound 12 in the study) showed greater anti-hyperlipidemic activity than the commercial drug fenofibrate (B1672516) nih.gov. This compound significantly reduced plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in mice on a high-fat diet nih.gov. The mechanism of action was linked to the up-regulation of PPAR-α expression in the liver, a key regulator of lipid metabolism nih.gov. The study also noted improvements in hepatic lipid accumulation and liver enzyme levels nih.gov.

Table 3: Effect of a 1,3-Benzodioxole-Based Fibrate Derivative on Plasma Lipids

| Compound | Animal Model | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-C |

|---|---|---|---|---|

| Compound 12 (fibrate derivative) | High-fat diet-induced hyperlipidemic mice | Significant reduction | Significant reduction | Significant reduction |

Data synthesized from research findings indicating significant improvements in lipid profiles. nih.gov

The 1,3-benzodioxole nucleus is being explored for the development of new antidiabetic agents. The structural similarity of benzodioxoles to certain polyphenols known to have antidiabetic effects has prompted research into their potential as enzyme inhibitors relevant to glucose metabolism nih.gov.

In a recent study, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for their antidiabetic potential by assessing their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion nih.gov. Two compounds, IIa and IIc, demonstrated potent inhibition of α-amylase with IC50 values of 0.85 µM and 0.68 µM, respectively nih.gov. In vivo experiments with compound IIc in a streptozotocin-induced diabetic mouse model showed a substantial reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses nih.gov. Additionally, benzodioxole has been incorporated into spirooxindole derivatives, which have shown potent inhibition against α-glucosidase and α-amylase enzymes rsc.org.

Table 4: α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives

| Compound | α-Amylase Inhibition (IC50) | In Vivo Effect (Compound IIc) |

|---|---|---|

| IIa | 0.85 µM | Not reported |

| IIc | 0.68 µM | Significantly reduced blood glucose in diabetic mice. nih.gov |

Development of Agrochemicals: Plant Growth Regulators and Pesticides

The 1,3-benzodioxole scaffold is not only valuable in medicine but also in agriculture. Derivatives have been developed as effective plant growth regulators and have a history of use as insecticide synergists.

Researchers have designed and synthesized a series of N-(benzo[d] nih.govepa.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives to act as potent auxin receptor agonists nih.govfrontiersin.org. One compound, designated K-10, was found to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa (rice) nih.govresearchgate.net. The activity of K-10 exceeded that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA) nih.govresearchgate.net. Molecular docking studies suggest that K-10 has a stronger binding ability with the auxin receptor TIR1 than NAA nih.govresearchgate.net. This class of compounds represents a promising scaffold for developing novel root growth regulators to enhance crop production nih.govresearchgate.net.

Historically, methylenedioxyphenyl (1,3-benzodioxole) derivatives have been utilized as insecticide synergists, particularly with pyrethrum-based insecticides chemicalbook.com. They act by inhibiting microsomal mixed-function oxidases in insects, which are responsible for detoxifying the insecticide, thereby increasing its efficacy chemicalbook.com.

Functionalization Strategies for Enhanced Bioactivity and Selectivity

Strategic functionalization of the this compound scaffold is crucial for enhancing its biological activity and target selectivity. The electron-rich nature of the aromatic ring facilitates various substitution reactions, allowing for molecular modifications that can optimize pharmacological properties chemicalbook.com.

One strategy involves the introduction of specific substituents to modulate activity. For example, in the development of anticancer agents, the introduction of fluorine atoms to the 1,3-benzodioxole ring of an organic arsenical conjugate (PFZ2) was found to slightly improve its anti-proliferative activity compared to the non-fluorinated version (PZ2) nih.gov.

Another strategy is the conjugation of the benzodioxole scaffold with other known pharmacophores. The synthesis of 1,3-benzodioxole-based fibrate derivatives for anti-hyperlipidemic activity is a prime example, where the scaffold is linked to a fibrate moiety to target the PPAR-α receptor nih.gov. Similarly, linking the benzodioxole core to carboxamide groups has been shown to produce potent α-amylase inhibitors for antidiabetic research nih.gov. These hybrid molecules leverage the properties of both components to achieve a desired biological effect. The synthesis of these complex molecules often involves multi-step reactions, starting with the functionalization of the benzodioxole core followed by coupling with other intermediates nih.govnih.gov.

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in 5-Methyl-1,3-benzodioxole Research

The application of artificial intelligence (AI) and machine learning (ML) in chemistry is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer a powerful approach to accelerate research and uncover new functionalities.